molecular formula C26H25N3O7S B2648124 [2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 783312-75-4

[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate

Cat. No. B2648124
CAS RN: 783312-75-4
M. Wt: 523.56
InChI Key: GUANODDXOWZYSW-UHFFFAOYSA-N
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Description

[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a useful research compound. Its molecular formula is C26H25N3O7S and its molecular weight is 523.56. The purity is usually 95%.
BenchChem offers high-quality [2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Preparation and Heterocyclic Structures

The compound's furan component shares relevance with the study by Guizzardi et al. (2000), which detailed the photochemical preparation of heterocycles, particularly focusing on the high regio- and chemoselectivity of the process involving furan. This could indicate a potential application in synthesizing complex organic compounds or pharmaceuticals where precise structural control is essential (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Antiprotozoal Agents

Ismail et al. (2004) investigated a compound structurally similar to the requested molecule, specifically focusing on its antiprotozoal properties. The study emphasized the synthesis and biological evaluation, highlighting the potential of such compounds in addressing diseases caused by protozoan parasites (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Synthetic Chemistry and Pharmacological Screening

The relevance of furan and pyrazole structures in pharmacological contexts is evident in the work of Vagdevi et al. (2001), who synthesized and screened a series of biheterocyclic compounds, noting significant antimicrobial and analgesic activities. This indicates the potential of the compound for further exploration in drug discovery and development (Vagdevi, Latha, Vaidya, Kumar, & Pai, 2001).

Cascade Reactions and Construction of Heterocyclic Compounds

The study by Li and Liu (2014) on the construction of sulfonylbenzo[b]furans through a cascade reaction mechanism may provide insights into complex synthetic routes that could be applicable to the synthesis or functionalization of the compound . This reflects the compound's potential in sophisticated organic synthesis techniques (Li & Liu, 2014).

properties

IUPAC Name

[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O7S/c1-34-21-11-9-20(10-12-21)22-16-23(24-8-5-14-35-24)29(28-22)25(30)18-36-26(31)17-27-37(32,33)15-13-19-6-3-2-4-7-19/h2-15,23,27H,16-18H2,1H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUANODDXOWZYSW-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)COC(=O)CNS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)COC(=O)CNS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate

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